molecular formula C11H14N2O B13341478 Piperidin-3-yl(pyridin-4-yl)methanone

Piperidin-3-yl(pyridin-4-yl)methanone

Katalognummer: B13341478
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: LOXITEAFMZOKQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidin-3-yl(pyridin-4-yl)methanone: is a heterocyclic compound that features a piperidine ring and a pyridine ring connected via a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-3-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine Grignard reagent reacts with a pyridine carbonyl compound to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Piperidin-3-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the piperidine or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Wirkmechanismus

The mechanism of action of Piperidin-3-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

  • Phenyl(piperidin-3-yl)methanone
  • Pyridin-2-yl(piperidin-3-yl)methanone
  • Piperidin-3-yl(2-thienyl)methanone

Uniqueness: Piperidin-3-yl(pyridin-4-yl)methanone is unique due to the specific positioning of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows for selective binding to certain molecular targets, making it a valuable compound in drug discovery and materials science .

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

piperidin-3-yl(pyridin-4-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h3-4,6-7,10,13H,1-2,5,8H2

InChI-Schlüssel

LOXITEAFMZOKQC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)C(=O)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.